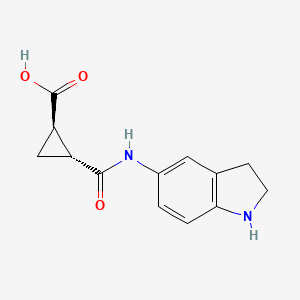![molecular formula C18H23N3O3S2 B7016950 N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B7016950.png)
N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a sulfonyl group, and a pyrrolidine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring The process often includes the reaction of 2-aminothiazole with various sulfonyl chlorides under basic conditions to introduce the sulfonyl group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-benzyl-2-methylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
- N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]propionamide
- N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]butyramide
Uniqueness
N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-3-18(12-15-8-5-4-6-9-15)10-7-11-21(18)26(23,24)16-13-19-17(25-16)20-14(2)22/h4-6,8-9,13H,3,7,10-12H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWMGUTZHPNGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1S(=O)(=O)C2=CN=C(S2)NC(=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(3-Cyclopropyl-4-methylpyridin-2-yl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B7016867.png)

![5-cyclopropyl-N-[(4-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-amine](/img/structure/B7016883.png)
![6-[2-(Cycloheptylamino)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7016890.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide](/img/structure/B7016892.png)
![2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide](/img/structure/B7016905.png)
![1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B7016908.png)
![4-[[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-methylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7016918.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]morpholine-4-sulfonamide](/img/structure/B7016931.png)
![2-[[(4-Ethylpiperidin-1-yl)sulfonylamino]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7016933.png)
![5-acetyl-N-[(2-ethoxyphenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7016935.png)
![N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide](/img/structure/B7016938.png)
![2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol](/img/structure/B7016945.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide](/img/structure/B7016961.png)
